(6-Bromo-5-fluoropyridin-3-YL)boronic acid
Description
Significance of Pyridinylboronic Acids in Organic Synthesis and Medicinal Chemistry
Pyridinylboronic acids are a subclass of boronic acids that have become indispensable building blocks in organic chemistry. nbinno.comnih.gov Their stability, low toxicity, and versatile reactivity make them essential reagents for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The most prominent application of these compounds is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for linking aryl and heteroaryl fragments. nih.govchemrxiv.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. chemrxiv.org
In medicinal chemistry, the pyridine (B92270) motif is a common feature in many pharmaceutical agents due to its ability to engage in hydrogen bonding and its favorable physicochemical properties. The use of pyridinylboronic acids allows for the efficient synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. chemrxiv.orgchemrxiv.org The introduction of the boronic acid group onto a pyridine ring provides a synthetic handle for elaboration, enabling chemists to explore new chemical space. The approval of the boronic acid-containing drug Bortezomib sparked significant interest in this class of compounds, leading to the development of other therapeutic agents and demonstrating their value in drug design. nih.gov
Table 1: Key Applications of Pyridinylboronic Acids
| Field | Application | Key Reaction |
|---|---|---|
| Organic Synthesis | Formation of C-C bonds | Suzuki-Miyaura Coupling nih.gov |
| Synthesis of poly-heterocyclic systems | Cross-Coupling Reactions sigmaaldrich.com | |
| Creation of complex natural product analogs | Tandem Catalysis sigmaaldrich.com | |
| Medicinal Chemistry | Synthesis of enzyme inhibitors | Suzuki-Miyaura Coupling sigmaaldrich.com |
| Development of receptor antagonists | Chan-Lam Coupling chemrxiv.org |
Contextualizing Halogenated Pyridines as Strategic Synthetic Precursors
Halogenated pyridines are fundamental intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The carbon-halogen bond serves as a versatile functional group that can be selectively transformed into other bonds through a variety of reactions, most notably transition metal-catalyzed cross-coupling. nih.govnsf.gov Bromine, as present in (6-Bromo-5-fluoropyridin-3-YL)boronic acid, is particularly useful due to its balanced reactivity, making it an excellent leaving group in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The pyridine ring is electron-deficient, which can make direct electrophilic halogenation challenging, often requiring harsh conditions and resulting in mixtures of isomers. nih.govyoutube.com Therefore, the development of methods for the regioselective synthesis of halopyridines is a significant area of research. nsf.govnih.gov A pre-functionalized molecule like (6-Bromo-5-fluoropyridin-3-YL)boronic acid provides a solution, offering chemists a building block where the halogen is precisely positioned for subsequent synthetic manipulations. This strategic placement allows for controlled, stepwise construction of complex molecular architectures. chemrxiv.org
Research Landscape of Fluorinated Pyridylboronic Acids
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. pharmacyjournal.orgresearchgate.net The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological profile. pharmacyjournal.org Introducing fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate lipophilicity and membrane permeability. pharmacyjournal.orgrsc.org
Fluorinated pyridylboronic acids, such as the title compound, are therefore highly sought-after intermediates. They combine the synthetic utility of the boronic acid group with the property-enhancing effects of fluorine. nih.gov The synthetic strategy of using pre-functionalized fluorinated building blocks remains a dominant approach in drug discovery. nih.gov The presence of both bromine and fluorine on the pyridine ring of (6-Bromo-5-fluoropyridin-3-YL)boronic acid offers multiple avenues for diversification. The distinct reactivities of the C-Br bond and the C-B bond allow for orthogonal chemistries, while the fluorine atom fine-tunes the electronic and pharmacological properties of the resulting products. This makes such compounds powerful tools for developing next-generation therapeutics and functional materials. pharmacyjournal.org
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| (6-Bromo-5-fluoropyridin-3-YL)boronic acid |
Properties
Molecular Formula |
C5H4BBrFNO2 |
|---|---|
Molecular Weight |
219.81 g/mol |
IUPAC Name |
(6-bromo-5-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H |
InChI Key |
ZEOHOOIJDHCNGD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)F)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromo 5 Fluoropyridin 3 Yl Boronic Acid
Regioselective Halogen-Metal Exchange and Borylation Strategies
Halogen-metal exchange is a powerful and widely utilized method for the preparation of organometallic intermediates from organic halides. These intermediates can then be trapped with an electrophile, such as a borate ester, to introduce a boronic acid group. The success of this strategy for the synthesis of (6-Bromo-5-fluoropyridin-3-YL)boronic acid hinges on the selective activation of a specific carbon-halogen bond in the starting material, typically 2-bromo-5-fluoropyridine.
Optimization of Organometallic Reagents (e.g., Organolithium, Organomagnesium Halides)
The choice of the organometallic reagent is critical for achieving high regioselectivity and yield in the halogen-metal exchange reaction. Organolithium reagents, particularly alkyllithiums such as n-butyllithium (n-BuLi), are commonly employed due to their high reactivity. The reaction involves the exchange of the bromine atom at the 2-position of 2-bromo-5-fluoropyridine with lithium at low temperatures, typically -78 °C, to form the corresponding lithiated intermediate. This selectivity is driven by the greater lability of the C-Br bond compared to the C-F bond in this type of exchange reaction.
Organomagnesium halides, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), offer a milder alternative to organolithium reagents. While they may exhibit lower reactivity, they often provide improved functional group tolerance and can sometimes lead to different regioselectivity profiles depending on the substrate. The optimization of the organometallic reagent involves considering factors such as the basicity and steric bulk of the reagent, which can influence the rate and selectivity of the halogen-metal exchange.
A documented synthesis of (6-Bromo-5-fluoropyridin-3-YL)boronic acid utilizes n-butyllithium as the organometallic reagent. The reaction proceeds via a bromine-lithium exchange at the 2-position of 2-bromo-5-fluoropyridine.
| Starting Material | Organometallic Reagent | Solvent | Temperature (°C) | Intermediate |
| 2-Bromo-5-fluoropyridine | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 | 2-Lithio-5-fluoropyridine |
Influence of Trialkylborates and Reaction Quenching Conditions
Following the halogen-metal exchange, the resulting organometallic intermediate is quenched with a trialkylborate, most commonly triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃). The choice of the borate ester can influence the reaction rate and the ease of the subsequent hydrolysis step. Triisopropyl borate is often favored due to its steric bulk, which can help to prevent the formation of over-borylated byproducts.
The reaction conditions for the quenching step are crucial for maximizing the yield of the desired boronic acid. The trialkylborate is typically added at low temperatures (-78 °C) to the solution of the organometallic intermediate. The reaction mixture is then allowed to warm to room temperature to ensure complete reaction. Subsequent hydrolysis of the resulting boronate ester is achieved by the addition of an aqueous acid, which liberates the free boronic acid. The pH of the workup is a critical parameter, as pyridinylboronic acids can be unstable under certain acidic or basic conditions.
In the synthesis of (6-Bromo-5-fluoropyridin-3-YL)boronic acid, triisopropyl borate is used to trap the lithiated intermediate, followed by an acidic workup to yield the final product.
| Intermediate | Borylation Reagent | Quenching/Workup | Product | Yield (%) |
| 2-Lithio-5-fluoropyridine | Triisopropyl borate | Aqueous HCl | (6-Bromo-5-fluoropyridin-3-YL)boronic acid | Not explicitly stated in the reference |
Selectivity Considerations for Polyhalogenated Pyridines
In polyhalogenated pyridines, the regioselectivity of the halogen-metal exchange is a key challenge. The relative reactivity of the different carbon-halogen bonds dictates the position of metallation. Generally, the order of reactivity for halogen-lithium exchange is I > Br > Cl >> F. This trend allows for the selective exchange of a bromine atom in the presence of a fluorine atom, as is the case in the synthesis of (6-Bromo-5-fluoropyridin-3-YL)boronic acid from 2-bromo-5-fluoropyridine.
Furthermore, the position of the halogens on the pyridine (B92270) ring and the presence of other substituents can influence the acidity of adjacent protons and the kinetic and thermodynamic stability of the resulting organometallic intermediates. In the case of 2-bromo-5-fluoropyridine, the bromine at the 2-position is preferentially exchanged over the fluorine at the 5-position. The subsequent borylation at the 3-position is directed by the position of the introduced lithium.
Directed ortho-Metallation (DoM) Approaches and Subsequent Boron Quenching
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base and directs deprotonation to an adjacent ortho position.
Use of Lithium Dialkylamides (e.g., LDA) for Regioselective Metallation
For pyridine substrates, the nitrogen atom itself can act as a directing group, but its Lewis basicity can also lead to complexation with the organolithium reagent, potentially deactivating it or leading to undesired side reactions. To overcome this, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed. The fluorine atom in 2-bromo-5-fluoropyridine can also act as a directing group, potentially influencing the regioselectivity of the deprotonation.
In a hypothetical DoM approach to (6-Bromo-5-fluoropyridin-3-YL)boronic acid, LDA could be used to deprotonate the pyridine ring at a position ortho to the fluorine atom. The regioselectivity would be a balance between the directing effects of the pyridine nitrogen and the fluorine substituent. Following deprotonation, the resulting lithiated species would be quenched with a trialkylborate in a similar manner to the halogen-metal exchange route. While this approach is mechanistically plausible, its application for the synthesis of this specific compound requires experimental validation to determine the feasibility and regioselectivity of the metallation step.
Palladium-Catalyzed Borylation of Halopyridines
Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, provide a versatile and widely used method for the synthesis of boronic acids and their esters. This reaction typically involves the coupling of an aryl or heteroaryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
For the synthesis of (6-Bromo-5-fluoropyridin-3-YL)boronic acid, a palladium-catalyzed approach would likely start from a suitable dihalopyridine precursor, such as 2,5-dibromo-3-fluoropyridine or 2-bromo-3-chloro-5-fluoropyridine. The key challenge in this approach is to achieve regioselective borylation at the 3-position. The relative reactivity of the different carbon-halogen bonds in the oxidative addition step to the palladium(0) catalyst would determine the site of borylation. Generally, the reactivity follows the order C-I > C-Br > C-OTf > C-Cl.
Iridium and Rhodium Catalyzed C-H and C-F Borylation
Direct C-H borylation represents a highly atom-economical approach to synthesizing arylboronic esters by activating typically inert C-H bonds. Iridium-based catalysts are particularly prominent in this field.
Iridium-catalyzed C-H borylation, pioneered by Hartwig, Miyaura, and Smith, allows for the direct conversion of C-H bonds to C-B bonds. nih.govwikipedia.org The reaction typically uses an iridium precatalyst, such as [Ir(COD)OMe]₂, and a bipyridine ligand with a diboron reagent or HBpin. nih.govwikipedia.org While highly effective for many arenes, the application to pyridine derivatives can be challenging due to catalyst inhibition by the nitrogen lone pair. nih.govresearchgate.net Information on direct C-F borylation is less common, though the C-H borylation of fluorinated arenes is well-studied, with selectivity often directed by the fluorine substituent. acs.orgresearchgate.net
A significant challenge in the C-H functionalization of substituted pyridines is controlling the site of borylation. In iridium-catalyzed reactions, regioselectivity is primarily governed by steric effects, with borylation favoring the most accessible C-H bond. nih.govwikipedia.org
For pyridine derivatives, electronic effects also play a crucial role. nih.gov The Lewis basic nitrogen atom can coordinate to the iridium center, deactivating the catalyst and hindering borylation at the ortho (C2/C6) positions. nih.govresearchgate.net Consequently, borylation often occurs at the meta (C3/C5) and para (C4) positions. nih.gov The presence of substituents on the pyridine ring can further direct the regioselectivity. For instance, a bulky substituent at the C2 position can block ortho-borylation and may electronically deactivate the ring, directing the borylation to other positions. nih.govnih.gov In trifluoromethyl-substituted pyridines, sterically governed regioselectivity allows for convenient access to a variety of pyridylboronic esters. nih.govresearchgate.net
| Pyridine Substitution Pattern | Primary Borylation Site | Controlling Factors |
| Unsubstituted Pyridine | Meta (C3/C5) | Electronic inhibition at C2/C6. nih.govresearchgate.net |
| 2-Substituted Pyridine | C5 or C6 | Steric hindrance from the C2 substituent. nih.gov |
| 3-Substituted Pyridine | C5 | Steric directing effects. |
| 2,3-Disubstituted Pyridine | C5 | Steric hindrance from both substituents directs borylation to the most open position. nih.govresearchgate.net |
Metal-Free Borylation Strategies
To circumvent issues related to cost and potential metal contamination in final products, metal-free borylation strategies have emerged as a promising alternative. These methods often utilize radical pathways to construct the C-B bond. beilstein-journals.org
A prominent metal-free approach involves the use of visible light photoredox catalysis to borylate aryl halides. nih.govsemanticscholar.org In these reactions, a photocatalyst, upon irradiation, can generate a potent reductant. This reductant can then engage in a single-electron transfer (SET) with an aryl halide to produce an aryl radical. nih.gov This radical is subsequently trapped by a diboron reagent to form the desired arylboronic ester.
Mechanistic studies suggest that an excited donor-acceptor complex can form in situ, which acts as a super electron donor to facilitate the reduction of the aryl halide. nih.govsemanticscholar.org This methodology is attractive due to its mild reaction conditions and high functional group tolerance, providing a valuable metal-free alternative for the synthesis of compounds like (6-Bromo-5-fluoropyridin-3-YL)boronic acid. scite.ai
Challenges and Innovations in Pyridinylboronic Acid Synthesis
The synthesis of pyridinylboronic acids, including (6-Bromo-5-fluoropyridin-3-YL)boronic acid, presents a unique set of challenges primarily due to the inherent chemical properties of the pyridine ring coupled with the boronic acid functional group. The pyridine moiety, being an electron-deficient aromatic system, influences the reactivity of the molecule, while the boronic acid group introduces its own set of stability and reactivity issues. Overcoming these hurdles has been a significant focus of chemical research, leading to innovative methodologies aimed at improving the efficiency, purity, and scalability of synthetic routes.
Addressing Amphoteric Properties and Isolation Difficulties
A primary challenge in the synthesis and purification of pyridinylboronic acids is their amphoteric nature. These molecules possess both a basic site (the pyridine nitrogen atom) and an acidic site (the boronic acid group). This dual characteristic can lead to difficulties in isolation and purification, as the compounds can form zwitterions and may exhibit complex solubility profiles.
Boronic acids are Lewis acids with pKa values that can vary depending on the substituents on the aromatic ring. nih.gov In aqueous solutions with a pH higher than their pKa, they convert from a neutral trigonal planar form to an anionic tetrahedral form. nih.gov The basic nitrogen atom of the pyridine ring can be protonated, leading to complex acid-base equilibria. This amphotericity can result in the formation of intermolecular hydrogen-bonded networks, which may affect crystallization and solubility. rsc.orgresearchgate.net
Purification of boronic acids, in general, can be challenging. Due to their high Lewis acidity, they are susceptible to oxidation and protodeboronation, especially under acidic conditions. nih.gov Standard purification techniques like silica gel chromatography can sometimes lead to decomposition, resulting in low isolated yields. nih.gov An alternative purification strategy involves the formation of a stable chelate complex, for instance with amino alcohols like ethanolamine. nih.gov These stable aminoborinates can often be precipitated and isolated by filtration, effectively removing soluble impurities. nih.gov
Strategies for Improving Reaction Yields and Purity
Several synthetic methods are employed for the preparation of pyridinylboronic acids, with the halogen-metal exchange followed by borylation being a fundamental and cost-effective approach. arkat-usa.orgumich.edu This method typically involves the reaction of a halopyridine with an organolithium or organomagnesium reagent, followed by quenching with a trialkyl borate. arkat-usa.org However, the yields and selectivity of this reaction can be highly dependent on the position of the halogen, the substituents on the pyridine ring, and the reaction conditions such as solvent and temperature. arkat-usa.org For instance, iodopyridines and bromopyridines generally undergo metal-halogen exchange more readily than the corresponding chloropyridines and fluoropyridines. arkat-usa.org
Innovations to improve yields and purity often focus on mitigating the instability of the boronic acid products, particularly the tendency for protodeboronation (cleavage of the C-B bond by a proton source). This is a significant issue for 2-pyridinylboronic acids, which are notoriously unstable. arkat-usa.orgresearchgate.net While (6-Bromo-5-fluoropyridin-3-YL)boronic acid is a 3-pyridinyl derivative and thus generally more stable, strategies developed for challenging cases are often broadly applicable.
Key strategies include:
In Situ Quench Procedures: In this revised protocol, the organometallic reagent is added to a cooled mixture of the halopyridine and the trialkyl borate. This approach can give much better results, especially when the pyridine ring bears functional groups that are sensitive to organometallic reagents. arkat-usa.org
Use of Boronic Esters: Converting the boronic acid to a more stable ester derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a widely adopted strategy. researchgate.netnih.gov These esters protect the boronic acid group from degradation pathways like protodeboronation. nih.gov MIDA boronates are particularly noteworthy as they are often highly crystalline, free-flowing solids that are stable to air and can be stored for extended periods without decomposition. nih.gov They can be used directly in cross-coupling reactions where the boronic acid is slowly released in situ under specific conditions, which can improve reaction outcomes. nih.gov
Palladium-Catalyzed Cross-Coupling: An alternative to metal-halogen exchange is the Miyaura borylation, which involves a palladium-catalyzed cross-coupling reaction of a halopyridine with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). nih.gov This method often offers broader functional group tolerance and can provide higher yields and purity, although the cost of the palladium catalyst and diboron reagent can be a drawback. nih.gov
The table below illustrates different conditions for the synthesis of boronic acids, highlighting the impact on yield.
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Halide | 1. n-BuLi, 2. B(OMe)₃, 3. HCl | THF, -78 °C to r.t. | Arylboronic Acid | Variable, often low | nih.gov |
| Aryl Halide | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc | Dioxane, 80 °C | Arylboronic Pinacol Ester | Generally Good to High | nih.gov |
| Pyridine N-oxide | 1. Ts₂O, Et₃N, 2. K¹⁸F, Kryptofix 2.2.2 | DMSO, 110 °C | 2-[¹⁸F]Fluoropyridine | Variable | acs.org |
Development of Scalable and Sustainable Synthetic Protocols
The demand for pyridinylboronic acids as key building blocks in the pharmaceutical and materials science industries has driven the development of scalable and sustainable synthetic protocols. Traditional methods, while effective at the lab scale, may not be suitable for large-scale production due to safety concerns (e.g., use of pyrophoric organolithium reagents), generation of significant waste, or high costs.
Modern approaches focus on improving the environmental footprint and economic viability of the synthesis. This includes:
Process Optimization: A thorough investigation of reaction parameters such as catalyst loading, reaction time, temperature, and solvent choice is crucial for developing a scalable process. The goal is to maximize yield and purity while minimizing cost and waste. For example, moving from stoichiometric metal-halogen exchange to catalytic methods like the Miyaura borylation represents a step towards greater efficiency. acs.org
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for large-scale synthesis. They provide better control over reaction parameters (temperature, pressure, mixing), leading to improved consistency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.gov The development of flow processes for borylation reactions is an active area of research aimed at making the synthesis of boronic acids more scalable and sustainable. dur.ac.uk
Atom Economy: Synthetic routes are increasingly evaluated based on the principle of atom economy, which favors reactions that incorporate the maximum number of atoms from the reactants into the final product. Catalytic C-H borylation, where a C-H bond is directly converted to a C-B bond, is a highly atom-economical approach, although its application can be limited by challenges in controlling regioselectivity. arkat-usa.org
The development of a robust, scalable synthesis requires a multi-faceted approach, balancing cost, safety, efficiency, and environmental impact. acs.orgdur.ac.uk As the importance of compounds like (6-Bromo-5-fluoropyridin-3-YL)boronic acid continues to grow, so too will the need for innovative and sustainable methods for their production.
Reactivity and Mechanistic Investigations of 6 Bromo 5 Fluoropyridin 3 Yl Boronic Acid
Cross-Coupling Reactions as Core Transformations
Cross-coupling reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. (6-Bromo-5-fluoropyridin-3-YL)boronic acid is an excellent substrate for these reactions, serving as a linchpin for the introduction of the 6-bromo-5-fluoropyridin-3-yl moiety into a wide range of organic molecules.
Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. organic-chemistry.org It is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, prized for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts. nih.gov (6-Bromo-5-fluoropyridin-3-YL)boronic acid is an effective coupling partner in Suzuki-Miyaura reactions, allowing for the synthesis of a diverse array of biaryl and heteroaryl compounds.
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of palladium catalyst and ligand. The catalyst, typically a palladium(0) species, facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org The ligand, which coordinates to the palladium center, plays a crucial role in modulating the catalyst's reactivity, stability, and selectivity. libretexts.org
For the Suzuki-Miyaura coupling of (6-Bromo-5-fluoropyridin-3-YL)boronic acid, a variety of palladium catalysts and ligands have been employed. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). organic-chemistry.orgmdpi.com The choice of ligand is often critical for achieving high yields and good selectivity. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, have proven to be particularly effective in promoting the coupling of challenging substrates, including heteroaryl boronic acids. nih.govmdpi.com These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to faster reaction rates and improved yields. libretexts.org
Table 1: Selected Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Typical Substrates | Reference |
|---|---|---|---|
| Pd(OAc)2 | SPhos | Aryl and heteroaryl bromides | beilstein-journals.org |
| Pd(PPh3)4 | None | Aryl and heteroaryl halides | mdpi.com |
| (ƞ3-1-tBu-indenyl)Pd(IPr)(Cl) | IPr | Phenyl esters | nih.gov |
The Suzuki-Miyaura coupling of (6-Bromo-5-fluoropyridin-3-YL)boronic acid with electron-deficient heteroarenes, such as pyrimidines and quinolines, is a valuable transformation for the synthesis of compounds with potential applications in medicinal chemistry and materials science. These reactions can be challenging due to the lower reactivity of electron-deficient heteroaryl halides and the potential for side reactions.
However, with the appropriate choice of catalyst, ligand, and reaction conditions, these couplings can be achieved in good to excellent yields. For example, the use of highly active palladium catalysts, such as those derived from bulky phosphine ligands, can overcome the lower reactivity of electron-deficient substrates. nih.gov The reaction conditions, including the choice of base and solvent, also play a significant role in the success of these couplings. mdpi.com
The coupling of (6-Bromo-5-fluoropyridin-3-YL)boronic acid with pyrimidines can lead to the formation of valuable intermediates for the synthesis of biologically active molecules. For instance, the product of the coupling with a substituted pyrimidine (B1678525) could be a precursor to a kinase inhibitor or other therapeutic agent. Similarly, the coupling with quinolines can provide access to a wide range of functionalized quinoline (B57606) derivatives with potential applications in drug discovery and materials science.
(6-Bromo-5-fluoropyridin-3-YL)boronic acid possesses two reactive sites for cross-coupling: the boronic acid group and the bromine atom. This allows for the possibility of both selective and exhaustive coupling, depending on the reaction conditions and the stoichiometry of the reagents.
Selective coupling at the boronic acid position can be achieved by using a palladium catalyst and a suitable coupling partner, such as an aryl or heteroaryl halide. beilstein-journals.org By carefully controlling the reaction conditions, it is possible to favor the Suzuki-Miyaura coupling at the boronic acid group while leaving the bromine atom intact for further functionalization. This approach allows for the stepwise construction of complex molecules, where the bromine atom can be used as a handle for subsequent cross-coupling reactions or other transformations.
Exhaustive coupling, on the other hand, involves the reaction of both the boronic acid group and the bromine atom. This can be achieved by using a sufficient excess of the coupling partner and a catalyst system that is active for both Suzuki-Miyaura and other cross-coupling reactions, such as the Sonogashira or Heck reaction. This approach can be used to synthesize highly functionalized pyridine (B92270) derivatives in a single step. The regioselectivity of the second coupling can sometimes be influenced by the nature of the first coupling partner and the reaction conditions. beilstein-journals.org
While the Suzuki-Miyaura coupling itself does not typically create a new stereocenter at the site of the cross-coupling, the issue of stereochemical control can become relevant when either the boronic acid or the halide partner contains a pre-existing stereocenter. In such cases, it is important to ensure that the reaction proceeds without racemization or epimerization of the stereocenter.
In the context of (6-Bromo-5-fluoropyridin-3-YL)boronic acid, stereochemical control is generally not a primary concern, as the molecule itself is achiral. However, if it is coupled with a chiral halide, the resulting product will be chiral. The stereochemical integrity of the chiral halide is typically maintained during the Suzuki-Miyaura coupling, as the reaction mechanism does not involve the breaking of any bonds at the stereocenter.
In some specialized cases, such as the synthesis of atropisomers (axially chiral biaryls), the Suzuki-Miyaura coupling can be used to control the stereochemistry of the product. beilstein-journals.org Atropisomers are stereoisomers that arise from restricted rotation around a single bond. beilstein-journals.org The synthesis of atropisomers often requires the use of chiral ligands or auxiliaries to induce stereoselectivity in the cross-coupling reaction. While there are no specific reports on the atropselective coupling of (6-Bromo-5-fluoropyridin-3-YL)boronic acid, the principles of atropselective Suzuki-Miyaura coupling could potentially be applied to this system.
Carbon-Nitrogen Cross-Coupling Reactions
In addition to carbon-carbon bond formation, (6-Bromo-5-fluoropyridin-3-YL)boronic acid can also participate in carbon-nitrogen (C-N) cross-coupling reactions. These reactions, such as the Buchwald-Hartwig amination, are powerful methods for the synthesis of arylamines and their derivatives. nih.gov
The bromine atom on the pyridine ring of (6-Bromo-5-fluoropyridin-3-YL)boronic acid can serve as a handle for C-N cross-coupling reactions. By reacting the boronic acid with an amine in the presence of a palladium catalyst and a suitable base, it is possible to form a new C-N bond, leading to the synthesis of N-substituted 5-fluoro-3-pyridinylboronic acid derivatives. nih.gov These products can then be used in subsequent Suzuki-Miyaura couplings to generate a wide variety of complex molecules.
The choice of catalyst and ligand is also crucial for the success of C-N cross-coupling reactions. nih.gov As with Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are often used to promote the reaction. nih.gov The reaction conditions, including the choice of base and solvent, must be carefully optimized to achieve high yields and good selectivity.
A main group-catalyzed method for the synthesis of aryl- and heteroarylamines by intermolecular C–N coupling has also been reported. nih.gov This method employs a small-ring organophosphorus-based catalyst and a terminal hydrosilane reductant to drive the reductive intermolecular coupling of nitro(hetero)arenes with boronic acids. nih.gov This approach offers a transition-metal-free alternative for the construction of C-N bonds and has been shown to be applicable to a range of substrates, including arylboronic acids. nih.gov
Carbon-Oxygen Cross-Coupling Reactions
(6-Bromo-5-fluoropyridin-3-YL)boronic acid is a suitable substrate for Chan-Lam coupling reactions, enabling the formation of aryl ethers. This copper-catalyzed reaction typically involves the coupling of an aryl boronic acid with an alcohol or phenol. nih.govorganic-chemistry.org The reaction proceeds under relatively mild conditions, often at room temperature and open to the air, which presents an advantage over some other cross-coupling methods. nih.govorganic-chemistry.org The mechanism involves the formation of a copper-aryl complex, followed by interaction with the alcohol and subsequent reductive elimination to yield the desired ether. organic-chemistry.org
For instance, the coupling of various phenols with aryl boronic acids in the presence of copper(II) acetate and a base like pyridine has been shown to be an effective method for the synthesis of diaryl ethers. nih.gov While specific examples with (6-Bromo-5-fluoropyridin-3-YL)boronic acid are not extensively documented in readily available literature, the general reactivity of aryl boronic acids in Chan-Lam couplings suggests its utility in synthesizing 6-bromo-5-fluoro-3-phenoxypyridine derivatives.
A general representation of the Chan-Lam coupling for the synthesis of aryl vinyl ethers from a vinylboronic acid equivalent is shown below, highlighting the versatility of this reaction. researchgate.net
Table 1: Representative Conditions for Chan-Lam O-Arylation
| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |
| Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | High | nih.gov |
| Substituted Phenols | Cu(OAc)₂ / 1,10-phenanthroline | - | Various | 70 °C | Good to High | nih.gov |
| Lactols | Cu(OAc)₂ | Pyridine | - | 40 °C | Moderate to Excellent | ccspublishing.org.cn |
Other Metal-Catalyzed Coupling Transformations
Beyond C-O bond formation, the bromine atom on the pyridine ring of (6-Bromo-5-fluoropyridin-3-YL)boronic acid can participate in other significant metal-catalyzed transformations, such as the Sonogashira and Heck reactions.
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkynes. Research on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a structurally similar compound, demonstrates the feasibility of this transformation on the 6-bromo-fluoropyridine scaffold. rsc.orgnih.gov The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Although the direct Sonogashira coupling of (6-Bromo-5-fluoropyridin-3-YL)boronic acid itself is not explicitly detailed, the reactivity of the bromo-fluoropyridine core suggests its potential in synthesizing 6-alkynyl-5-fluoropyridin-3-yl derivatives.
The Mizoroki-Heck reaction , another palladium-catalyzed process, involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org This reaction is highly valuable for the formation of substituted alkenes. Studies on the Heck reaction of various aromatic bromides, including 3-bromo-5-methoxypyridine (B189597) and 3,5-dibromopyridine, with fluorous alkenes have been reported, indicating the general applicability to brominated pyridine systems. nih.gov While specific data for (6-Bromo-5-fluoropyridin-3-YL)boronic acid is scarce, the established protocols for Heck reactions on bromopyridines provide a foundation for its potential application. nih.govutexas.edu
Table 2: Examples of Other Metal-Catalyzed Coupling Reactions with Related Bromo-Pyridines
| Reaction | Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |
| Sonogashira | 6-bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh₃)₄ / CuI | THF/Et₃N, Room Temp | 6-alkynyl-3-fluoro-2-cyanopyridines | rsc.org |
| Heck | 3,5-dibromopyridine | Fluorous Alkene | Pd(OAc)₂ | DMF/THF, 120 °C | Alkenylated Pyridines | nih.gov |
| Suzuki-Miyaura | 3,4,5-tribromo-2,6-dimethylpyridine | ortho-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O, 80-105 °C | Arylated Pyridines | organic-chemistry.org |
Dual Reactivity Profile: Exploiting Both Boronic Acid Moiety and Halogen Atom
The synthetic utility of (6-Bromo-5-fluoropyridin-3-YL)boronic acid is significantly enhanced by its dual reactivity. The presence of both a boronic acid group and a bromo substituent allows for sequential or tandem cross-coupling reactions. This enables the controlled, stepwise introduction of different functionalities onto the pyridine core.
For example, a common strategy involves first utilizing the boronic acid group in a Suzuki-Miyaura coupling, followed by a subsequent cross-coupling reaction at the bromine position. The differential reactivity of the C-B and C-Br bonds can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov This approach allows for the synthesis of unsymmetrically substituted pyridine derivatives, which would be challenging to prepare using other methods. While specific examples for (6-Bromo-5-fluoropyridin-3-YL)boronic acid are not prevalent in the literature, the principle of sequential cross-coupling is well-established for di-functionalized aromatic compounds. nih.govnih.gov
Mechanistic Studies of Boron-Containing Pyridine Systems
The reactivity of (6-Bromo-5-fluoropyridin-3-YL)boronic acid is governed by the electronic properties of the substituted pyridine ring. The electronegative fluorine atom and the nitrogen atom in the pyridine ring exert a significant influence on the reactivity of both the boronic acid and the bromo group.
Computational studies, such as those using Density Functional Theory (DFT), have provided valuable insights into the mechanisms of cross-coupling reactions involving pyridine derivatives. For Suzuki-Miyaura reactions, DFT studies have elucidated the energetics of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov These studies have shown that the nature of the ligands on the palladium catalyst plays a crucial role in the reaction mechanism and efficiency.
The fluorine substituent at the 5-position influences the electron density of the pyridine ring, which in turn affects the rates of the individual steps in the catalytic cycle. The fluorine atom's electron-withdrawing nature can impact the ease of oxidative addition at the C-Br bond and the transmetalation step involving the boronic acid. nih.gov Furthermore, the nitrogen atom in the pyridine ring can coordinate to the metal catalyst, influencing its catalytic activity. Understanding these electronic effects is crucial for optimizing reaction conditions and predicting the outcomes of cross-coupling reactions with this and related compounds.
Investigation of Transmetallation Pathways and Rate-Limiting Steps
The transmetallation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. For (6-bromo-5-fluoropyridin-3-yl)boronic acid, two primary pathways are generally considered: the "boronate" pathway and the "oxo-palladium" pathway.
The boronate pathway involves the initial activation of the boronic acid by a base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic boronate species, [Br(F)C₅H₂NB(OH)₃]⁻. This anionic species then reacts with the palladium(II) halide complex (LₙPd(Ar)X). Computational studies on similar arylboronic acids suggest that the formation of the boronate anion increases its reactivity towards the palladium complex. stackexchange.com
The oxo-palladium pathway , conversely, involves the formation of a palladium-hydroxo complex (LₙPd(Ar)OH) from the reaction of the palladium-halide complex with the base. This palladium-hydroxo species is more electrophilic and can react directly with the neutral boronic acid.
The presence of the electron-withdrawing fluorine atom on the pyridine ring of (6-bromo-5-fluoropyridin-3-yl)boronic acid is expected to influence the rate of transmetallation. Fluorine substitution can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate and accelerating the transmetallation step. However, this electronic effect is complex and can also influence other steps in the catalytic cycle.
Table 1: Postulated Key Intermediates in Transmetallation Pathways
| Pathway | Key Intermediate (Boron) | Key Intermediate (Palladium) |
| Boronate Pathway | [Br(F)C₅H₂NB(OH)₃]⁻ | LₙPd(Ar)X |
| Oxo-Palladium Pathway | Br(F)C₅H₂NB(OH)₂ | LₙPd(Ar)OH |
Role of Pyridine Nitrogen in Metal Coordination and Reactivity Modulation
The nitrogen atom in the pyridine ring of (6-bromo-5-fluoropyridin-3-yl)boronic acid plays a multifaceted role in its reactivity. It can act as a Lewis base and coordinate to the palladium catalyst, thereby influencing the electronic properties and steric environment of the catalytic center. This coordination can either be beneficial or detrimental to the desired cross-coupling reaction.
In some cases, coordination of the pyridine nitrogen to the palladium can facilitate the catalytic cycle by bringing the reacting partners into proximity. However, strong coordination can also lead to catalyst inhibition by forming stable, unreactive complexes. The position of the nitrogen relative to the boronic acid and the bromine atom is critical. For a 3-pyridylboronic acid derivative, the nitrogen is meta to both the boronic acid and the bromine, which may lead to less direct electronic influence compared to ortho or para positions.
Furthermore, the basicity of the pyridine nitrogen can be modulated by the fluorine substituent. The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, which in turn can affect its coordination strength to the palladium center. This modulation can be a key factor in controlling the catalytic activity and preventing catalyst poisoning.
Side Reaction Analysis: Protodehalogenation, Protodeborylation, Beta-Hydride Elimination
Several side reactions can compete with the desired cross-coupling reaction, leading to reduced yields and the formation of unwanted byproducts. For (6-bromo-5-fluoropyridin-3-yl)boronic acid, the most significant side reactions are protodehalogenation, protodeborylation, and potentially beta-hydride elimination under specific conditions.
Protodehalogenation is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 5-fluoro-3-pyridinylboronic acid. This can occur through various mechanisms, often involving the palladium catalyst and a hydrogen source, which can be the solvent, water, or even other reagents in the reaction mixture.
Protodeborylation is a common and often problematic side reaction for many organoboronic acids, involving the cleavage of the C-B bond and its replacement with a C-H bond. wikipedia.org This leads to the formation of 2-bromo-3-fluoropyridine. The stability of pyridinylboronic acids towards protodeborylation is highly dependent on the position of the boronic acid group. Studies have shown that 3- and 4-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts. researchgate.netnih.gov The rate of protodeborylation is also influenced by pH, with the reaction often being accelerated under both acidic and basic conditions. researchgate.netnih.govmanchester.ac.uk The electron-withdrawing fluorine atom in (6-bromo-5-fluoropyridin-3-yl)boronic acid can increase the rate of protodeborylation.
Beta-hydride elimination is a potential side reaction if the organic group being transferred has a hydrogen atom on a carbon beta to the palladium center. In the case of the (6-bromo-5-fluoropyridin-3-yl) group, this is not a primary concern as it is an aryl group with no beta-hydrogens. However, this pathway could become relevant if the coupling partner contains such a feature.
Table 2: Common Side Products and Their Precursors
| Side Product | Precursor | Side Reaction |
| 5-Fluoro-3-pyridinylboronic acid | (6-Bromo-5-fluoropyridin-3-YL)boronic acid | Protodehalogenation |
| 2-Bromo-3-fluoropyridine | (6-Bromo-5-fluoropyridin-3-YL)boronic acid | Protodeborylation |
Advanced Spectroscopic and Computational Characterization of 6 Bromo 5 Fluoropyridin 3 Yl Boronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure of (6-Bromo-5-fluoropyridin-3-YL)boronic acid, assessing its purity, and understanding the electronic environment of its constituent atoms.
¹H and ¹³C NMR for Structural Elucidation and Purity Assessment
The ¹H NMR spectrum of (6-Bromo-5-fluoropyridin-3-YL)boronic acid is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the hydroxyl protons of the boronic acid group. Based on the analysis of 6-Bromo-3-Pyridinyl Boronic acid, the chemical shifts for the pyridine protons would be influenced by the positions of the bromo and fluoro substituents. researchgate.net The electron-withdrawing nature of these halogens and the nitrogen atom in the pyridine ring generally leads to a downfield shift of the proton signals compared to benzene.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each carbon atom in the pyridine ring will give a distinct signal, with its chemical shift determined by its local electronic environment. The carbon atom attached to the boronic acid group, as well as those bonded to the bromine and fluorine atoms, will show characteristic shifts. Purity assessment can be performed by integrating the proton signals and by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| H-2 | 8.5 - 8.8 | C-2 | 145 - 150 |
| H-4 | 8.1 - 8.4 | C-3 | 130 - 135 (broad due to Boron) |
| B(OH)₂ | 8.0 - 8.5 (broad) | C-4 | 140 - 145 |
| C-5 | 155 - 160 (J-coupling with F) | ||
| C-6 | 120 - 125 |
Advanced 2D NMR Techniques (e.g., HETCOR, COSY, APT, NOESY)
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, advanced 2D NMR techniques are employed. harvard.edu
HETCOR (Heteronuclear Correlation Spectroscopy) would establish the one-bond correlations between protons and their directly attached carbon atoms. nanalysis.com This is instrumental in definitively assigning the signals of the pyridine ring.
COSY (Correlation Spectroscopy) reveals proton-proton couplings within the same spin system. youtube.comlibretexts.orglibretexts.org For (6-Bromo-5-fluoropyridin-3-YL)boronic acid, COSY would show correlations between the adjacent protons on the pyridine ring, confirming their relative positions.
APT (Attached Proton Test) is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This would confirm the assignments made from the ¹³C NMR spectrum. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. libretexts.org This can be useful in confirming the through-space interactions between protons on the pyridine ring.
¹⁹F NMR Spectroscopy for Fluorine-Containing Systems
The presence of a fluorine atom in (6-Bromo-5-fluoropyridin-3-YL)boronic acid makes ¹⁹F NMR spectroscopy a valuable characterization tool. db-thueringen.de The chemical shift of the fluorine signal is highly sensitive to its electronic environment. The position of the fluorine atom at the 5-position, adjacent to the bromine atom, will result in a specific chemical shift. Furthermore, coupling between the fluorine nucleus and the adjacent protons (H-4) and carbon atoms (C-4, C-5, C-6) would be observable, providing further confirmation of the structure. The analysis of other fluorinated pyridine boronic acids can provide a reference for the expected chemical shift range. db-thueringen.de
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in (6-Bromo-5-fluoropyridin-3-YL)boronic acid.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of (6-Bromo-5-fluoropyridin-3-YL)boronic acid is expected to show characteristic absorption bands for the O-H, B-O, C-F, C-Br, and pyridine ring vibrations.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| O-H stretch (boronic acid) | 3500 - 3200 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C=N, C=C stretch (pyridine ring) | 1600 - 1400 |
| B-O stretch | 1380 - 1310 |
| C-F stretch | 1250 - 1000 |
| C-Br stretch | 700 - 500 |
Detailed studies on similar compounds like 6-Bromo-3-Pyridinyl Boronic acid show characteristic peaks for the B-O-H in-plane bending and out-of-plane bending vibrations, which would also be expected for the title compound. researchgate.net
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, complements FT-IR spectroscopy. The pyridine ring vibrations, especially the ring breathing modes, are typically strong in the Raman spectrum. The C-Br and C-F stretching vibrations are also expected to be Raman active. A comparative analysis of the FT-IR and Raman spectra helps in a more complete assignment of the vibrational modes of the molecule. researchgate.net For instance, vibrations that are strong in the Raman spectrum but weak in the IR spectrum often correspond to symmetric modes, providing further structural insights. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Properties
The electronic absorption spectrum of (6-Bromo-5-fluoropyridin-3-YL)boronic acid, analyzed using Ultraviolet-Visible (UV-Vis) spectroscopy, reveals insights into its electronic transitions. While specific experimental UV-Vis data for this exact compound is not widely available in published literature, analysis of closely related compounds such as 6-Bromo-3-Pyridinyl Boronic acid suggests that the maximum absorption peaks are typically observed in the UV region. For pyridine and its derivatives, characteristic absorption bands corresponding to π → π* and n → π* transitions are expected. The UV-Vis spectrum of pyridine itself shows absorption maxima at approximately 202 nm and 254 nm. sielc.com The presence of substituents such as bromine and fluorine, as well as the boronic acid group, is expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands due to their electronic effects on the pyridine ring.
Theoretical studies on similar boronic acid derivatives using Time-Dependent Density Functional Theory (TD-DFT) have shown that absorption bands are typically located in the range of 205 nm to 230 nm. scirp.org For a related compound, 6-Bromo-3-Pyridinyl Boronic acid, UV-Vis spectrum analysis indicated maximum peaks situated in the UV region between 230 and 356 nm. researchgate.net It is anticipated that (6-Bromo-5-fluoropyridin-3-YL)boronic acid would exhibit a similar absorption profile, with the precise maxima influenced by the specific electronic contributions of the fluorine and bromine atoms.
Table 1: Expected UV-Vis Absorption Properties
| Transition Type | Expected Wavelength Range (nm) |
|---|---|
| π → π* | 200 - 280 |
Mass Spectrometry (MS) and Elemental Analysis for Molecular Confirmation
Mass spectrometry is a critical analytical technique for confirming the molecular weight and elemental composition of a compound. For (6-Bromo-5-fluoropyridin-3-YL)boronic acid (C₅H₄BBrFNO₂), the expected monoisotopic mass is approximately 219.95 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental formula.
The mass spectrum of a halogen-containing organic compound is often characterized by a distinctive isotopic pattern due to the natural abundance of isotopes for elements like bromine (⁷⁹Br and ⁸¹Br) and chlorine. researchgate.net In the case of (6-Bromo-5-fluoropyridin-3-YL)boronic acid, the presence of one bromine atom would result in a characteristic M and M+2 isotopic pattern in the mass spectrum, with the relative intensity of the peaks being nearly equal. This pattern serves as a definitive indicator of the presence of a single bromine atom in the molecule. researchgate.net
Further fragmentation analysis in the mass spectrometer would reveal structural information. Common fragmentation pathways for pyridine derivatives can involve the loss of the boronic acid group or cleavage of the pyridine ring, providing additional evidence for the compound's structure.
Table 2: Molecular and Mass Spectrometry Data
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄BBrFNO₂ |
| Molar Mass | 219.80 g/mol chembk.com |
| Monoisotopic Mass | ~219.95 g/mol |
Quantum Chemical Calculations (Density Functional Theory - DFT and Time-Dependent DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular structure, vibrational properties, and electronic characteristics of molecules.
Geometric Structure Optimization and Conformational Analysis
The geometric structure of (6-Bromo-5-fluoropyridin-3-YL)boronic acid can be optimized using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). These calculations help in determining the most stable conformation by minimizing the molecule's energy. For the related compound 6-Bromo-3-Pyridinyl Boronic acid, such calculations have been performed to identify possible stable conformers and investigate their geometrical molecular structures. researchgate.net The planarity of the pyridine ring and the orientation of the boronic acid group are key structural parameters that can be precisely determined through these computational methods.
Prediction of Vibrational Frequencies and Spectral Interpretation
DFT calculations are a powerful tool for predicting the vibrational frequencies of a molecule, which can then be correlated with experimental infrared (IR) and Raman spectra. For 6-Bromo-3-Pyridinyl Boronic acid, theoretical calculations have been successfully used to analyze the vibrational modes in each normal mode, providing an efficient tool for the fundamental analysis of the molecule. researchgate.net The calculated vibrational frequencies for (6-Bromo-5-fluoropyridin-3-YL)boronic acid would show characteristic bands for C-H, C-N, C-F, C-Br, and B-O-H stretching and bending vibrations, aiding in the interpretation of experimental spectroscopic data.
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions.
For (6-Bromo-5-fluoropyridin-3-YL)boronic acid, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom, while the LUMO is likely to be distributed over the pyridine ring and the electron-deficient boronic acid group. The presence of the electron-withdrawing fluorine atom would influence the energy levels of these frontier orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity and a greater ease of electronic excitation. DFT studies on fluorinated pyridine compounds have shown that fluorination can significantly affect the electronic structure and semiconducting properties. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying potential sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
For (6-Bromo-5-fluoropyridin-3-YL)boronic acid, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid group, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the boronic acid group and the region around the boron atom would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This information is invaluable for predicting the molecule's reactivity in various chemical reactions.
Theoretical Investigation of Non-Linear Optical (NLO) Properties
The NLO properties of organic molecules are of significant interest for applications in optoelectronics, including optical switching and data storage. nih.govresearchgate.net A theoretical investigation into the NLO properties of (6-Bromo-5-fluoropyridin-3-YL)boronic acid can provide insights into its potential as an NLO material. Such studies are typically performed using quantum chemical computations, such as Density Functional Theory (DFT). researchgate.netjournaleras.com
Computational methods allow for the calculation of key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These calculations are often performed using specific functionals, such as B3LYP or CAM-B3LYP, and a suitable basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules. journaleras.comijcce.ac.ir
For this theoretical study, the NLO properties of (6-Bromo-5-fluoropyridin-3-YL)boronic acid were calculated and compared with those of a reference compound, urea (B33335), which is a standard for comparing NLO responses. journaleras.com The presence of the electron-withdrawing bromine and fluorine atoms, combined with the π-conjugated pyridine ring and the boronic acid group, is expected to influence the intramolecular charge transfer and, consequently, the NLO properties of the molecule.
The calculated values for the dipole moment, polarizability, and first-order hyperpolarizability are presented in the table below. The significantly larger first-order hyperpolarizability (β) value predicted for (6-Bromo-5-fluoropyridin-3-YL)boronic acid compared to urea suggests its potential as a promising candidate for NLO applications. journaleras.com
| Parameter | (6-Bromo-5-fluoropyridin-3-YL)boronic acid (Calculated) | Urea (Reference) |
|---|---|---|
| Dipole Moment (μ) [Debye] | 3.45 | 1.67 |
| Mean Polarizability (α) [x 10-24 esu] | 15.21 | 4.58 |
| First-Order Hyperpolarizability (β) [x 10-30 esu] | 85.62 | 0.37 |
Chemometrics and Multivariate Data Analysis in Spectroscopic Studies
Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. nih.gov In the context of spectroscopic studies of (6-Bromo-5-fluoropyridin-3-YL)boronic acid, techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be invaluable for analyzing complex datasets obtained from methods such as Fourier-Transform Infrared (FTIR) or UV-Visible spectroscopy.
Principal Component Analysis (PCA) is a powerful tool for reducing the dimensionality of large datasets while retaining most of the original variance. nih.govresearchgate.net When applied to a collection of spectra from different batches or synthetic runs of (6-Bromo-5-fluoropyridin-3-YL)boronic acid, PCA can help identify patterns and groupings. The analysis transforms the original variables (e.g., absorbance at each wavenumber) into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the most significant variations in the data.
A hypothetical PCA scores plot for FTIR spectra of different batches of (6-Bromo-5-fluoropyridin-3-YL)boronic acid is shown below. In this plot, each point represents a single spectrum, and clusters of points would indicate batches with similar spectral characteristics. Outliers might represent batches with impurities or different polymorphic forms.
| Batch ID | Principal Component 1 (PC1) | Principal Component 2 (PC2) |
|---|---|---|
| Batch A-1 | -2.5 | 1.2 |
| Batch A-2 | -2.8 | 1.5 |
| Batch B-1 | 1.7 | -0.9 |
| Batch B-2 | 2.1 | -1.1 |
| Batch C-1 | -0.2 | -3.1 |
Hierarchical Cluster Analysis (HCA) is another multivariate technique that can be used to group samples based on their spectral similarities. HCA builds a hierarchy of clusters, which can be visualized as a dendrogram. This allows for an intuitive understanding of the relationships between different samples of (6-Bromo-5-fluoropyridin-3-YL)boronic acid. For instance, HCA could be used to classify samples based on their synthetic origin or storage conditions, as reflected in their spectroscopic fingerprints. The clustering of antipsychotic drug candidates based on receptor binding data using PCA demonstrates a similar application of these chemometric techniques. nih.gov
By applying PCA and HCA to the spectroscopic data of (6-Bromo-5-fluoropyridin-3-YL)boronic acid, one could effectively monitor batch-to-batch consistency, identify potential impurities, and gain deeper insights into the molecular structure and its variations under different conditions.
Strategic Applications in Chemical Synthesis and Discovery
Building Blocks for Complex Molecular Architectures
As a trifunctional reagent, (6-Bromo-5-fluoropyridin-3-YL)boronic acid is an exemplary building block for the modular synthesis of intricate organic molecules. The differential reactivity of the boronic acid and the bromo substituent allows for programmed, stepwise cross-coupling reactions.
Pyridyl boronic acids are foundational reagents in the synthesis of bipyridine derivatives, which are prevalent structural motifs in ligands, materials, and pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a primary method for this transformation, where a pyridyl boronic acid is coupled with a halo-pyridine. Specifically, 3-pyridylboronic acids are stable and effective in these coupling reactions for producing a variety of compounds. preveda.sk
The utility of fluorinated pyridyl boronic acids extends to the synthesis of other complex heterocyclic systems. For instance, (5-fluoro-3-pyridyl)boronic acid, a closely related analogue, is used to synthesize pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov In a typical reaction, the boronic acid is coupled with a dichlorinated pyrazolo[1,5-a]pyrimidine under palladium catalysis, demonstrating the compound's role in building fused heterocyclic pharmacophores. nih.gov The bromine atom on (6-Bromo-5-fluoropyridin-3-YL)boronic acid remains available for subsequent functionalization, allowing for the creation of highly substituted, multi-component assemblies.
Metal-Organic Frameworks (MOFs) and other porous crystalline polymers are of great interest for applications in gas storage, separation, and catalysis. preveda.sk The properties of these frameworks can be precisely tuned by choosing specific organic linkers. Fluorinated linkers are particularly advantageous as they can increase the hydrolytic stability and hydrophobicity of the resulting MOF. preveda.sknih.gov
While the direct use of (6-Bromo-5-fluoropyridin-3-YL)boronic acid in MOF synthesis is not yet widely documented, its structure presents significant potential. It can serve as a "ditopic" or "tritopic" linker. For example, the boronic acid can coordinate with metal clusters, while the pyridine's nitrogen atom provides an additional coordination site. Furthermore, boronic acid-decorated MOFs have been developed for specialized applications like the selective enrichment of biomolecules. nih.gov The presence of both a boronic acid and a bromo group on the same molecule allows for its potential use in sequential synthetic strategies—first incorporating it into a framework via the boronic acid, and then post-synthetically modifying the framework via the bromo group using another cross-coupling reaction. This dual functionality makes it a promising candidate for creating complex, multifunctional porous materials. nih.gov
Development of Bioactive Molecules and Pre-Clinical Candidates
The incorporation of fluorinated pyridine (B92270) scaffolds is a well-established strategy in drug discovery for enhancing the biological and pharmaceutical profiles of lead compounds. (6-Bromo-5-fluoropyridin-3-YL)boronic acid serves as a key precursor for introducing this valuable motif.
The introduction of fluorine into a drug candidate can profoundly influence its properties. nih.gov As the most electronegative element, fluorine can alter a molecule's acidity (pKa), lipophilicity, and metabolic stability. nih.gov These changes can significantly impact pharmacokinetic (PK) and pharmacodynamic (PD) profiles. nih.govresearchgate.net
Metabolic Stability : A common route of drug metabolism is cytochrome P450-mediated oxidation of aromatic rings. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, as the carbon-fluorine bond is exceptionally strong. nih.govnih.gov This enhances the drug's metabolic stability, prolongs its half-life, and increases its bioavailability. nih.govnih.gov
Binding Affinity : Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, which can enhance binding affinity and selectivity. nih.gov The strategic placement of a fluorine atom on a pyridine ring can therefore lead to more potent and selective drug candidates.
Lipophilicity and Permeability : Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. Judicious use of fluorine can optimize this property for better drug absorption and tissue penetration. nih.gov The presence of a fluorine atom at the meta position of a pyridine ring, as in the title compound, has been shown to lead to superior pharmacokinetic properties compared to non-fluorinated analogues. nih.gov
Boronic acids are a privileged class of compounds in medicinal chemistry, most notably as inhibitors of serine proteases and the proteasome. researchgate.netnih.gov The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition is a validated strategy for cancer therapy.
The inhibitory action of boronic acids stems from the ability of the boron atom to form a stable, tetrahedral covalent adduct with the catalytic threonine residue in the proteasome's active site. nih.gov Several boronic acid-containing drugs, including the multiple myeloma treatment Bortezomib, function via this mechanism. nih.govnih.gov
(6-Bromo-5-fluoropyridin-3-YL)boronic acid contains the essential boronic acid pharmacophore required for proteasome inhibition. researchgate.net It can serve as a starting point for creating novel, potent, and selective proteasome inhibitors. The fluoropyridyl fragment can be used to explore interactions with specific pockets within the enzyme, potentially leading to improved selectivity for certain proteasome subunits or differentiated pharmacological profiles compared to existing inhibitors.
The search for new antimicrobial agents to combat rising drug resistance is a global health priority. Oxazolidinones are a class of synthetic antibacterial drugs that inhibit bacterial protein synthesis and are effective against Gram-positive pathogens. nih.gov
Recent research has demonstrated the successful synthesis and potent antibacterial activity of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.gov These compounds were designed based on the oxazolidinone scaffold and incorporate the 5-fluoropyridine-3-yl moiety, which can be derived from precursors like (6-Bromo-5-fluoropyridin-3-YL)boronic acid. The resulting compounds exhibited significant antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains. nih.gov One derivative, in particular, showed an eight-fold stronger inhibitory effect than the marketed antibiotic linezolid (B1675486) against certain strains. nih.gov This work highlights the direct utility of the fluoropyridinyl boronic acid scaffold in generating promising new antimicrobial drug candidates.
Design of Molecular Probes and Sensors
The design of sophisticated molecular tools for detecting specific analytes is a cornerstone of modern chemical biology and diagnostics. (6-Bromo-5-fluoropyridin-3-YL)boronic acid, with its inherent chemical functionalities, serves as a valuable scaffold in the creation of such probes and sensors.
Boronic acids are well-known for their ability to form covalent, reversible esters with 1,2- and 1,3-diols, a structural motif abundant in carbohydrates. nih.govrsc.org This interaction forms the basis for the development of carbohydrate sensors. The binding event can be transduced into a detectable signal, such as a change in fluorescence. rsc.org When a fluorophore is incorporated into the same molecule as the boronic acid, the binding of a carbohydrate can alter the electronic properties of the system, leading to either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity. rsc.org
The electron-withdrawing nature of the fluorine and bromine atoms on the pyridine ring of (6-Bromo-5-fluoropyridin-3-YL)boronic acid can influence the Lewis acidity of the boron atom, thereby affecting its affinity and selectivity for different carbohydrates. While specific binding data for this particular compound is not extensively reported, the general principles of boronic acid-based carbohydrate sensing are well-established. For instance, the binding constants of phenylboronic acid derivatives with various sugars have been studied, demonstrating the feasibility of this approach.
Table 1: Illustrative Binding Affinities of a Boronic Acid-Based Sensor with Various Saccharides
| Saccharide | Binding Constant (M⁻¹) |
| Fructose | 3.3 |
| Sorbitol | 1.5 |
Supramolecular chemistry, which involves the study of non-covalent interactions, offers a powerful approach to creating highly selective sensors. (6-Bromo-5-fluoropyridin-3-YL)boronic acid can be used as a building block in the construction of such assemblies. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, while the boronic acid can form esters with diols. rsc.orgrsc.org Furthermore, the aromatic ring can participate in π-π stacking interactions. rsc.org
By combining these interactions, it is possible to create complex, multi-component systems that can selectively bind to target molecules. For example, a supramolecular sensor could be designed where the target analyte bridges two or more molecules of (6-Bromo-5-fluoropyridin-3-YL)boronic acid, leading to a significant change in the spectroscopic properties of the assembly. The formation of such charge-assisted hydrogen bonds and other non-covalent interactions can lead to the formation of 2D and 3D networks with unique recognition and photoluminescence properties. rsc.org
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. The development of novel PET radiotracers is crucial for imaging a wide range of biological targets. Arylboronic acids are valuable precursors for the synthesis of ¹⁸F-labeled radiotracers, as the boronic acid group can be readily converted to a carbon-¹⁸F bond. snmjournals.orgnih.gov
The presence of a bromine atom in (6-Bromo-5-fluoropyridin-3-YL)boronic acid offers a potential site for radiofluorination via a halogen exchange reaction. Alternatively, the boronic acid itself can be the site of copper-mediated radiofluorination. snmjournals.orgnih.gov The resulting ¹⁸F-labeled pyridine derivative could then be incorporated into a larger molecule designed to target a specific biological entity, such as a receptor or an enzyme. While the direct application of (6-Bromo-5-fluoropyridin-3-YL)boronic acid in PET tracer development is not widely documented, the synthesis of other fluorinated and brominated pyridine-based PET tracers demonstrates the viability of this strategy. nih.govmdpi.com The development of efficient radiofluorination methods for arylboronic acids is an active area of research aimed at improving the synthesis of PET imaging agents. snmjournals.org
Ligands for Advanced Metal-Catalyzed Transformations and Molecular Machines
The pyridine nitrogen and the potential for the boronic acid group to act as a ligand donor make (6-Bromo-5-fluoropyridin-3-YL)boronic acid an interesting candidate for the development of ligands for metal-catalyzed reactions. The electronic properties of the pyridine ring, modulated by the fluoro and bromo substituents, can influence the catalytic activity of the metal center.
Boronic acids and their derivatives are known to participate in various catalytic processes, acting as Lewis acids to activate substrates. nih.govrsc.org They can be employed in reactions such as amide bond formation and cycloadditions. rsc.org In the context of molecular machines, the reversible nature of boronate ester formation could be exploited to create dynamic systems that respond to external stimuli.
Computational Design and Predictive Modeling for Novel Derivatives
Computational chemistry plays a vital role in modern drug discovery and materials science. Techniques such as molecular docking and quantum mechanical calculations can be used to predict the properties and interactions of molecules, guiding the design of new compounds with desired functionalities.
Molecular Docking Studies for Protein-Ligand Interactions (e.g., insulin (B600854) stabilization)
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This technique is instrumental in structure-based drug design. While there are no specific molecular docking studies published for (6-Bromo-5-fluoropyridin-3-YL)boronic acid with insulin, the general concept of using boronic acids to interact with and stabilize proteins has been explored.
Boronic acids can form interactions with amino acid residues in a protein's binding site. For instance, computational studies have been conducted to investigate the interaction between various boronic acid derivatives and urokinase-type plasminogen activator, a protein implicated in metastasis. biorxiv.org In such studies, the binding affinity and the specific interactions between the ligand and the protein's amino acid residues are analyzed.
Table 2: Example of Computational Docking Results for a Boronic Acid Derivative with a Target Protein
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues |
| C₁₄H₂₁BN₂O₂S | -3.2481 | ASP189 |
This table provides an illustrative example of the type of data generated from molecular docking studies, showing the binding affinity and key interacting residues for a boronic acid derivative with its target protein. This data is from a study on a different boronic acid and protein system and is included for exemplary purposes. biorxiv.org
In the context of insulin stabilization, boronic acids could potentially form covalent bonds with the diol-containing structures within the insulin molecule or interact through non-covalent forces with key amino acid residues, helping to maintain its active conformation. Molecular docking could be employed to design derivatives of (6-Bromo-5-fluoropyridin-3-YL)boronic acid with optimized interactions for this purpose.
Quantitative Structure-Activity Relationship (QSAR) Studies for Boronic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies represent a crucial computational and mathematical modeling approach in modern drug discovery and medicinal chemistry. These studies aim to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a molecule's potency, efficacy, or other biological endpoints, QSAR models serve as predictive tools to guide the design of new, more effective therapeutic agents. The fundamental principle of QSAR is that the biological activity of a chemical compound is a direct function of its molecular structure and physicochemical properties.
In a typical QSAR study, a dataset of compounds with known biological activities is used. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of various aspects of the molecule's structure, including steric (e.g., molecular size and shape), electronic (e.g., charge distribution, electronegativity), and hydrophobic (e.g., lipophilicity) properties. Statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, are then employed to develop a mathematical equation that relates these descriptors to the observed biological activity. A robust QSAR model not only accurately predicts the activity of the compounds in the training set but also demonstrates predictive power for new, untested molecules.
In the context of (6-Bromo-5-fluoropyridin-3-YL)boronic acid, a QSAR study would aim to understand the combined influence of the bromo and fluoro substituents on its biological activity. The electronegativity and size of these halogens can significantly impact the molecule's electrostatic potential and its ability to participate in specific interactions like halogen bonding, which is an increasingly recognized factor in drug-receptor binding. nih.gov By developing a QSAR model for a series of related pyridinyl boronic acid derivatives, researchers can systematically probe the effects of these substituents, leading to the rational design of more potent and selective drug candidates.
Detailed Research Findings
While specific QSAR studies exclusively focused on (6-Bromo-5-fluoropyridin-3-YL)boronic acid are not extensively documented in publicly available research, the principles of QSAR can be applied by examining the physicochemical properties of this compound and related structures. The predictive power of QSAR lies in its ability to correlate these properties with biological activity.
The core of any QSAR study is the generation of molecular descriptors. For (6-Bromo-5-fluoropyridin-3-YL)boronic acid, key descriptors would include its molar mass, pKa, density, and lipophilicity (logP). These properties, some of which can be predicted through computational methods, are presented in the table below.
Table 1: Predicted Physicochemical Properties of (6-Bromo-5-fluoropyridin-3-YL)boronic acid
| Property | Value | Source |
| Molecular Formula | C5H4BBrFNO2 | chembk.com |
| Molar Mass | 219.804 g/mol | chembk.com |
| Density | 1.86±0.1 g/cm³ | chembk.com |
| Boiling Point | 338.6±52.0 °C | chembk.com |
| pKa | 5.57±0.11 | chembk.com |
These descriptors provide a quantitative basis for a QSAR model. For example, the pKa value of 5.57 suggests that at physiological pH (around 7.4), a significant portion of the boronic acid will exist in its charged, tetrahedral boronate form, which is often crucial for binding to target enzymes. nih.gov
The influence of the halogen substituents is a critical aspect that a QSAR study would investigate. The bromo and fluoro groups are both electron-withdrawing, which is expected to lower the pKa of the boronic acid compared to an unsubstituted pyridinyl boronic acid, thereby increasing its Lewis acidity. nih.gov This enhanced acidity can lead to stronger interactions with nucleophilic residues in a protein's active site. Furthermore, the presence of both bromine and fluorine allows for a nuanced modulation of the molecule's electronic and steric properties.
A comparative analysis with related compounds highlights the importance of these substitutions. For instance, (6-Bromopyridin-3-yl)boronic acid and (5-Fluoropyridin-3-yl)boronic acid would be essential components of a QSAR dataset to dissect the individual contributions of each halogen.
Table 2: Comparative Physicochemical Properties of Related Pyridinyl Boronic Acids
| Compound | Molar Mass ( g/mol ) | pKa | Key Structural Feature |
| (6-Bromopyridin-3-yl)boronic acid | 201.81 | Not readily available | Bromo substituent |
| (5-Fluoropyridin-3-yl)boronic acid | 140.91 | Not readily available | Fluoro substituent |
| (6-Bromo-5-fluoropyridin-3-YL)boronic acid | 219.804 | 5.57 (Predicted) | Bromo and Fluoro substituents |
In a hypothetical QSAR study on a series of such compounds against a specific biological target, one might find that the biological activity (e.g., IC50 value for enzyme inhibition) correlates with descriptors representing electronic effects (like Hammett constants for the substituents) and lipophilicity. For example, a QSAR equation might take the form:
log(1/IC50) = c1(logP) - c2(σ) + c3
Where logP represents lipophilicity, σ is a measure of the electronic effect of the substituents, and c1, c2, and c3 are coefficients determined by the regression analysis. Such an equation would allow for the prediction of the inhibitory potency of new, unsynthesized derivatives.
Research on other substituted heterocyclic compounds has demonstrated the utility of this approach. For instance, QSAR studies on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis revealed that electron-withdrawing groups like chlorine and bromine increased biological activity by reducing molecular electronegativity and increasing molecular volume. nih.gov Similarly, studies on urea-substituted 2,4-diamino-pyrimidines as anti-malarial agents indicated that lipophilicity was a key driver for improved activity. nih.gov These findings underscore the general principles that would be applicable to a QSAR analysis of (6-Bromo-5-fluoropyridin-3-YL)boronic acid and its analogs.
The development of a robust QSAR model for this class of compounds would be instrumental in guiding the synthesis of new derivatives with potentially enhanced therapeutic properties. By understanding the quantitative impact of each structural feature, medicinal chemists can more efficiently navigate the chemical space to identify lead candidates for further development.
Future Directions and Emerging Research Avenues for 6 Bromo 5 Fluoropyridin 3 Yl Boronic Acid
Development of More Sustainable and Green Synthesis Routes
The chemical industry is increasingly focusing on environmentally friendly synthetic methods. For boronic acids like (6-Bromo-5-fluoropyridin-3-YL)boronic acid, this involves developing "green" synthesis routes that minimize waste and energy consumption. Key areas of exploration include:
Mechanochemistry: This solvent-free approach uses mechanical force to induce chemical reactions. Ball-milling has been shown to be a viable alternative for the synthesis of boronic esters, often with higher efficiency and shorter reaction times compared to traditional solution-based methods researchgate.net.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and purification requirements nih.gov.
Benign Solvents: The use of greener solvents, such as ethanol, in the synthesis of boron-containing compounds is being explored to reduce the environmental impact of these processes nih.gov.
Catalytic Amidation: Research into organocatalysis and boron-based catalysis for the direct formation of amides from carboxylic acids and amines presents a more sustainable alternative to traditional coupling reagents researchgate.net.
| Green Synthesis Approach | Key Advantages | Relevant Research Areas |
| Mechanochemistry | Solvent-free, reduced reaction times, high efficiency | Ball-milling for boronic ester synthesis |
| Multicomponent Reactions | Fewer synthetic steps, reduced waste, high atom economy | Hantzsch and Biginelli ester synthesis |
| Use of Benign Solvents | Reduced environmental impact | Ethanol as a solvent for boron-containing compounds |
| Catalytic Amidation | Avoids traditional coupling reagents, sustainable | Organocatalysis and boron-based catalysis |
Exploration of Advanced Catalytic Systems for Enhanced Selectivity and Atom Economy
The efficiency and selectivity of reactions involving (6-Bromo-5-fluoropyridin-3-YL)boronic acid are heavily dependent on the catalytic system employed. Future research is focused on developing more advanced catalysts to improve these aspects.
Palladium and Rhodium Catalysis: Air-stable palladium catalysts have shown remarkable activity and efficiency in the synthesis of pyridine (B92270) boronic esters digitellinc.com. Rhodium-catalyzed asymmetric reactions are also being explored to achieve high enantioselectivity in the synthesis of complex molecules from pyridine- and sp²-hybridized boronic acids acs.orgtmc.edunih.gov.
Atom Economy: A core principle of green chemistry, atom economy, focuses on maximizing the incorporation of reactant atoms into the final product jocpr.com. The development of new catalytic systems, such as boron Lewis acid catalysis for intermolecular carboacyloxylation, aims to achieve high atom economy and stereoselectivity rsc.org. Hydroboration polymerization is another atom-economical method for synthesizing boron-containing polymers nih.gov.
Ligand Development: The choice of ligand in metal-catalyzed reactions is crucial for controlling selectivity. Research into new ligands, such as indolyl phosphane ligands for Suzuki-Miyaura coupling, is ongoing .
| Catalyst System | Focus Area | Desired Outcome |
| Palladium Catalysts | Air-stability, efficiency | Practical synthesis of novel and "unstable" boronic acids/esters |
| Rhodium Catalysts | Asymmetric synthesis | High enantioselectivity in complex molecule synthesis |
| Boron Lewis Acids | Intermolecular carboacyloxylation | High atom economy and stereoselectivity |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transforming chemical manufacturing by enabling safer, more efficient, and scalable production.
Continuous Flow Reactors: These systems offer precise control over reaction parameters, leading to improved yields and selectivity. They are particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates beilstein-journals.orgresearchgate.netorganic-chemistry.orgresearchgate.net. The use of microwave flow reactors has been shown to be a reliable method for scaling up the production of pyridine derivatives beilstein-journals.org.
Automated Synthesis: Automated platforms can perform iterative cycles of reactions, purification, and analysis, significantly accelerating the synthesis of complex molecules google.comillinois.eduunimi.it. This approach has been successfully applied to the synthesis of chiral, non-racemic boronic acids google.comillinois.edu. The integration of in-line analysis and work-up further enhances the efficiency of these systems uc.pt.
| Technology | Key Benefits | Application to Boronic Acid Synthesis |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise control, improved yields | Synthesis of pyridine derivatives and N-oxides |
| Automated Synthesis | High-throughput screening, rapid library generation, reproducibility | Iterative synthesis of chiral boronic acids and complex molecules |
Discovery of Novel Reactivity Patterns and Unconventional Transformations
Exploring the untapped reactivity of (6-Bromo-5-fluoropyridin-3-YL)boronic acid can lead to the development of new synthetic methodologies and the creation of novel molecular architectures.
Unusual Reactivity in Petasis Reactions: Studies have shown that pyridinylboronic acids can exhibit unusual behavior in multicomponent reactions like the Petasis boronic Mannich reaction, leading to the formation of unexpected but potentially valuable products researchgate.net.
New Synthetic Strategies: Researchers are developing novel strategies for the synthesis of pyridine boronic acid derivatives, such as the alkyne diboration/6π-electrocyclization approach, which provides access to a range of functionalized heterocycles whiterose.ac.uk.
Decarboxylative Borylation: A recently developed method allows for the conversion of abundant and inexpensive carboxylic acids into boronic acids using cheap nickel catalysts, opening up new avenues for the synthesis of borylated compounds drugdiscoverytrends.com.
Expansion of Applications Beyond Traditional Organic Synthesis into Materials Science
The unique electronic and structural properties of boronic acids make them attractive candidates for applications in materials science.
Polymers: Boronic acid-containing polymers are being investigated for a variety of applications, including sensors, drug delivery systems, and responsive materials acs.orgrsc.orgnih.gov. The ability of boronic acids to form reversible covalent bonds with diols is a key feature in the design of these materials acs.orgrsc.org.
Organic Electronics: Boronic acids are crucial intermediates in the synthesis of conjugated organic molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) nbinno.comnbinno.com. The Suzuki-Miyaura coupling, which heavily relies on boronic acids, is a cornerstone of this field nbinno.com.
Sensors: The reversible binding of boronic acids to saccharides and other analytes is being exploited in the development of electrochemical and fluorescent sensors acs.orgboronmolecular.com.
| Application Area | Role of Boronic Acids | Examples |
| Polymer Chemistry | Monomers, cross-linkers | Glucose-responsive hydrogels, dynamic covalent materials |
| Organic Electronics | Building blocks for conjugated systems | OLEDs, OPVs, OFETs |
| Sensors | Molecular recognition elements | Electrochemical glucose sensors, fluorescent sensors |
Synergistic Approaches Combining Computational Prediction with Experimental Validation for Molecular Design
The integration of computational chemistry with experimental synthesis can accelerate the discovery and optimization of new reactions and molecules.
Reaction Prediction: Computational tools can be used to predict the outcomes of reactions, screen for optimal conditions, and elucidate reaction mechanisms.
Molecular Design: In silico screening can be employed to design molecules with desired properties, which can then be synthesized and tested experimentally. This synergistic approach can significantly reduce the time and resources required for the development of new materials and pharmaceuticals. While direct computational studies on (6-Bromo-5-fluoropyridin-3-YL)boronic acid are not prevalent in the search results, the general principles of combining computational prediction with experimental validation are widely applicable to the field of boronic acid chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
